1-Bromomethyl-2-fluoro-3-iodo-benzene
Description
Significance of Multi-Functionalized Aromatic Scaffolds in Advanced Chemical Research
Aromatic scaffolds that are decorated with multiple, distinct functional groups are of paramount importance in advanced chemical research, particularly in drug discovery and materials science. fastercapital.comnumberanalytics.com These scaffolds serve as versatile building blocks, allowing for the systematic and modular synthesis of a diverse library of compounds. ossila.com In medicinal chemistry, the benzene (B151609) ring is a common feature in many therapeutic agents, and the ability to introduce various substituents allows for the fine-tuning of a molecule's pharmacological profile, including its binding affinity, solubility, and metabolic stability. fastercapital.comnih.gov The rigid structure of the benzene core provides a well-defined spatial arrangement for functional groups to interact with biological targets.
The Unique Role of Halogen and Halomethyl Substituents in Directing Chemical Transformations
The substituents on a benzene ring dictate its reactivity and the orientation of subsequent chemical transformations. Halogens (F, Cl, Br, I) play a peculiar and powerful role in this regard. While they are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect, they are ortho-, para-directors because their lone pairs can stabilize the carbocation intermediate through resonance. masterorganicchemistry.comyoutube.comopenstax.org This dual nature allows for controlled substitution reactions.
The bromomethyl group (-CH₂Br), a type of halomethyl substituent, introduces a highly reactive benzylic position. The carbon-bromine bond at this position is susceptible to nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms, facilitated by the stability of the resulting benzylic carbocation or the accessibility of the primary carbon. nih.gov This functionality serves as a key handle for introducing a wide array of other chemical moieties.
Overview of Research Paradigms for 1-Bromomethyl-2-fluoro-3-iodo-benzene
Given its unique trifecta of functional groups, research on this compound can be expected to follow several distinct yet interconnected paradigms. The three key reactive sites—the benzylic bromide, the aryl iodide, and the fluorinated aromatic ring—allow for orthogonal chemical strategies, where each site can be addressed under specific reaction conditions without affecting the others.
Potential research would likely focus on:
Sequential Cross-Coupling and Nucleophilic Substitution: Utilizing the high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) first, followed by nucleophilic displacement of the benzylic bromide. chemimpex.comwikipedia.org
Directed Ortho-Metalation: Exploiting the fluorine atom as a directed metalation group to introduce a fourth substituent ortho to the fluorine, a powerful technique for creating highly congested and functionalized aromatic systems. researchgate.netuwindsor.ca
Electrophilic Aromatic Substitution: Investigating the introduction of additional substituents onto the aromatic ring, governed by the combined directing effects of the fluorine and iodine atoms.
This multi-functionalized platform enables the synthesis of complex molecules through a series of selective and high-yield transformations, making it a valuable, albeit specialized, intermediate in synthetic chemistry.
Properties of this compound
The physical and chemical properties of this compound are estimated based on structurally similar polyhalogenated benzene derivatives.
| Property | Estimated Value |
|---|---|
| Molecular Formula | C₇H₅BrFI |
| Molecular Weight | 314.92 g/mol |
| Appearance | Colorless to light yellow liquid or low-melting solid |
| Boiling Point | ~250-270 °C (at 760 mmHg) |
| Density | ~2.0 g/cm³ |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, dichloromethane (B109758), ethyl acetate) |
Theoretical Spectroscopic Data
The following spectroscopic characteristics are predicted based on the compound's structure.
| Spectroscopy | Expected Signals |
|---|---|
| ¹H NMR | - A singlet for the benzylic protons (-CH₂) around δ 4.5-4.8 ppm.
|
| ¹³C NMR | - A signal for the benzylic carbon (-CH₂) around δ 30-35 ppm.
|
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom (M⁺ and M+2 peaks of nearly equal intensity). |
Detailed Research Findings: Synthesis and Reactivity
While specific literature on this compound is scarce, its synthesis and reactivity can be confidently predicted.
Proposed Synthesis
A plausible synthetic route would likely begin with a commercially available precursor, such as 2-fluoro-3-iodoaniline. The synthesis could proceed via a Sandmeyer-type reaction to introduce the methyl group, followed by radical bromination at the benzylic position.
Diazotization and Methylation of 2-fluoro-3-iodoaniline: Conversion of the aniline (B41778) to a diazonium salt, followed by a reaction to install a methyl group, yielding 2-fluoro-3-iodotoluene.
Benzylic Bromination: Radical bromination of 2-fluoro-3-iodotoluene using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) would selectively brominate the benzylic methyl group to afford the final product, this compound.
Reactivity and Chemical Transformations
The true synthetic value of this compound lies in the differential reactivity of its functional groups.
Reactions at the Benzylic Bromide: The -CH₂Br group is a prime site for Sₙ2 reactions. It can react with a wide range of nucleophiles, such as azides (to form benzyl (B1604629) azides), cyanides (to form nitriles), alcohols (to form ethers), and amines, providing a gateway to numerous derivatives. nih.gov
Reactions at the Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl-halogen bonds towards palladium-catalyzed cross-coupling reactions. ossila.com This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds. Key reactions include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds. wikipedia.orgorganic-chemistry.orglibretexts.org
Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.
Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
Reactions involving the Fluorine Substituent: The highly electronegative fluorine atom activates the ortho position (C4) for directed ortho-metalation (DoM) using strong organolithium bases. researchgate.net Subsequent quenching with an electrophile would allow for the regioselective introduction of a fourth substituent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-3-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGDCKOOLQXQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 1 Bromomethyl 2 Fluoro 3 Iodo Benzene
Precursor Selection and Design for Regiocontrol in Halogenation
The synthesis of a polysubstituted benzene (B151609) derivative like 1-bromomethyl-2-fluoro-3-iodo-benzene demands a carefully planned retrosynthetic approach, where precursor selection is paramount for achieving the desired regiochemistry. The directing effects of the substituents—fluoro, iodo, and methyl/bromomethyl groups—govern the position of subsequent electrophilic aromatic substitutions.
Fluorine Atom : As a halogen, fluorine is an ortho, para-director, yet it deactivates the aromatic ring towards electrophilic substitution due to its strong inductive electron-withdrawing effect.
Iodine Atom : Similar to fluorine, iodine is also an ortho, para-director and a deactivator.
Methyl Group (-CH₃) : This group is an ortho, para-director and an activator, increasing the electron density of the ring. docbrown.info
Bromomethyl Group (-CH₂Br) : This group is deactivating due to the electron-withdrawing nature of the bromine atom.
Considering these effects, a synthetic strategy cannot rely on simple sequential electrophilic halogenation of a simple precursor like toluene (B28343). The introduction of the three different substituents in the specific 1,2,3-pattern requires a more nuanced approach, often beginning with a precursor where one or more of the desired groups, or a precursor to them (like an amino or nitro group), are already in place to control the regiochemical outcome of subsequent steps. A logical starting point would be a substituted aniline (B41778) or toluene derivative where the initial substitution pattern facilitates the desired final arrangement. For instance, a precursor like 2-fluoro-3-aminotoluene would be an excellent candidate, as the amino group can be readily converted to an iodo group via diazotization, locking in the 1,2,3-substitution pattern before the final bromination step.
Sequential Halogenation and Functional Group Interconversion Routes
Achieving the target structure necessitates a multi-step sequence involving both the introduction of halogens onto the aromatic ring and the modification of a side-chain functional group. The order of these reactions is critical to prevent unwanted side reactions and ensure high yields of the correct isomer. libretexts.org
Diazotization-Based Halogenation Strategies
Diazotization of primary aromatic amines provides a versatile and powerful method for introducing a wide range of functional groups, including halogens, with high regioselectivity. numberanalytics.comweebly.com This is particularly useful when direct halogenation is inefficient or yields an incorrect isomer. The process involves converting a primary arylamine into a diazonium salt (-N₂⁺), which is an excellent leaving group and can be subsequently displaced. weebly.com
Sandmeyer Reaction : This classic reaction involves the treatment of an aryl diazonium salt with a copper(I) halide (e.g., CuBr, CuCl) to introduce the corresponding halogen onto the ring. weebly.com
Gattermann Reaction : A variation of the Sandmeyer reaction, the Gattermann reaction uses copper powder and the corresponding halogen acid. weebly.com
Iodination : The introduction of iodine is particularly straightforward and does not typically require a copper catalyst. Aryl diazonium salts react readily with potassium iodide (KI) to yield the corresponding aryl iodide. nih.govsci-hub.se
For the synthesis of this compound, a precursor such as 3-amino-2-fluorotoluene could be subjected to diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) followed by the addition of potassium iodide to yield 2-fluoro-3-iodotoluene. google.com This strategy definitively places the fluorine and iodine atoms in the desired 1,2- and 1,3-positions relative to the methyl group. Recent advancements have focused on developing one-pot diazotization-halogenation methods that improve safety and efficiency by avoiding the isolation of potentially unstable diazonium salts. google.com
Bromination of Methyl Group Precursors
The final step in a logical synthesis of the target compound is the selective bromination of the methyl group. This reaction, known as benzylic bromination, proceeds via a free-radical mechanism and is distinct from electrophilic aromatic substitution (ring bromination). google.comlibretexts.org
The reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under UV irradiation. google.com The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors the radical pathway over electrophilic addition to the aromatic ring. The presence of electron-withdrawing groups on the aromatic ring, such as fluorine and iodine, can make benzylic bromination more difficult, sometimes requiring higher temperatures or longer reaction times. google.com
| Parameter | Method | Typical Reagents | Key Feature |
| Reaction Type | Free-Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (AIBN) or UV light | Selectively brominates the benzylic position (methyl group) without affecting the aromatic ring. |
| Solvent | Non-polar, such as Carbon Tetrachloride (CCl₄) or Dichloromethane (B109758) | Dichloromethane is often preferred for its effectiveness and lower toxicity. google.com | The choice of solvent can influence reaction rate and selectivity. |
| Initiation | Thermal or Photochemical | Heat or UV light is used to generate the initial radical species. | Control over initiation is key to an efficient reaction. |
Selective Introduction of Fluorine and Iodine Atoms
The introduction of fluorine and iodine onto an aromatic ring requires distinct methods due to their vastly different reactivities.
Fluorine Introduction : Direct fluorination with F₂ gas is extremely reactive and difficult to control, often leading to polysubstitution and decomposition. quora.comlibretexts.org Therefore, indirect methods are preferred. The most common historical method is the Balz-Schiemann reaction , which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻). This salt is typically prepared by treating an aniline with nitrous acid in the presence of tetrafluoroboric acid (HBF₄). More modern approaches utilize electrophilic fluorinating reagents such as Selectfluor (F-TEDA-BF₄), which deliver an "F⁺" equivalent under milder conditions. libretexts.orgntu.edu.sg
Iodine Introduction : In contrast to fluorine, iodine is the least reactive halogen in electrophilic aromatic substitution. libretexts.org Direct iodination of benzene requires an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a copper salt) to convert I₂ into a more potent electrophilic species, such as I⁺. libretexts.orgmasterorganicchemistry.com However, a more reliable and regiochemically precise method is the reaction of an aryl diazonium salt with potassium iodide, as described previously. This reaction is highly efficient and is the preferred method for introducing iodine onto a pre-functionalized aromatic ring. nih.govmasterorganicchemistry.com
Chemo- and Regioselective Synthesis of this compound
A chemo- and regioselective synthesis integrates the aforementioned strategies in a specific order to construct the target molecule efficiently. The directing effects of the substituents at each stage must be carefully considered to ensure the correct placement of incoming groups.
A plausible and highly regioselective synthetic route is outlined below:
Step 1: Iodination via Diazotization : The synthesis would strategically begin with a precursor like 3-Amino-2-fluorotoluene . This starting material already contains the methyl and fluoro groups in the correct relative positions. Diazotization of the amine with sodium nitrite (B80452) and a strong acid (e.g., H₂SO₄), followed by treatment with potassium iodide (KI), would selectively introduce the iodine atom at the 3-position, yielding 2-Fluoro-3-iodotoluene . This step is highly regioselective, as the position of the iodine is dictated by the initial position of the amino group.
Step 2: Benzylic Bromination : The intermediate, 2-fluoro-3-iodotoluene, is then subjected to free-radical bromination. Treatment with N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent like dichloromethane selectively brominates the methyl group. This reaction has high chemoselectivity, as it exclusively targets the benzylic position, leaving the aromatic ring and its halogen substituents untouched.
This two-step sequence ensures the unambiguous formation of This compound . The key to this strategy is the use of a diazotization reaction to overcome the challenges of controlling regioselectivity in electrophilic aromatic substitution on a complex ring.
Table of Proposed Synthetic Route
| Step | Starting Material | Reagents and Conditions | Product | Rationale |
|---|
Novel Synthetic Approaches and Catalyst Development for Efficient Production
While the classical routes described provide a reliable pathway, modern organic synthesis continually seeks more efficient, safer, and environmentally benign methodologies. Research in this area focuses on several key aspects:
Catalyst Development : Efforts are underway to develop new catalysts for direct C-H halogenation. While challenging for complex, polyhalogenated substrates, a successful catalyst could significantly shorten the synthetic route by allowing for the direct, regioselective introduction of halogens, potentially bypassing the need for diazotization.
Photochemical Methods : Photochemical Sandmeyer-type reactions have emerged as a transition-metal-free alternative for the conversion of diazonium salts. nih.gov These methods can offer high yields and selectivities under mild conditions, reducing reliance on copper salts.
Flow Chemistry : The synthesis of diazonium salts and their subsequent reactions can pose safety risks on a large scale due to their potential instability. nih.gov Flow chemistry, where reagents are mixed in continuous-flow reactors, offers significant advantages. It allows for precise control of reaction temperature and time, minimizes the accumulation of hazardous intermediates, and facilitates safer scale-up of the production process. A flow-based diazotization-iodination sequence could represent a significant process improvement.
These novel approaches, combined with optimized traditional methods, pave the way for more efficient and sustainable production of complex halogenated aromatic compounds like this compound for applications in materials science and pharmaceutical research.
Elucidating Reactivity and Mechanistic Pathways of 1 Bromomethyl 2 Fluoro 3 Iodo Benzene
Differential Reactivity Profiles of Bromine, Fluorine, and Iodine Substituents
The halogen atoms attached directly to the aromatic ring—iodine and fluorine—exhibit profoundly different reactivity profiles, primarily influenced by the carbon-halogen bond strength and the electronegativity of the halogen. These differences are particularly evident in metal-catalyzed cross-coupling reactions and in their electronic influence on the benzene (B151609) ring.
Hierarchical Leaving Group Abilities in Metal-Catalyzed Processes
In transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings), the reactivity of aryl halides is largely dependent on the ability of the halogen to act as a leaving group. This ability is inversely related to the carbon-halogen bond strength. The C–I bond is significantly weaker than the C–F bond, establishing a clear hierarchy of reactivity.
The first step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0) or Ni(0)). The ease of this step follows the trend of bond dissociation energies: C–I < C–Br < C–Cl < C–F. Consequently, the iodine atom in 1-Bromomethyl-2-fluoro-3-iodo-benzene is by far the most reactive site for such transformations. It will selectively undergo oxidative addition, leaving the C–F and C–CH₂Br bonds intact under typical cross-coupling conditions. The C–F bond is exceptionally strong and generally unreactive in these processes, requiring harsh conditions or specialized catalytic systems to be cleaved.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
|---|---|---|
| C–I | ~228 | High |
| C–Br | ~285 | Moderate |
| C–Cl | ~340 | Low |
This differential reactivity allows for sequential, site-selective functionalization. For instance, a Suzuki coupling could be performed selectively at the C-I position, followed by a different transformation at another site under more forcing conditions.
Electronic Effects on Ring Activation and Deactivation
The halogen substituents on the benzene ring exert a dual electronic influence: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). libretexts.orgvedantu.comaakash.ac.in
Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system, donating electron density. This effect increases the electron density at the ortho and para positions. aakash.ac.in
For halogens, the strong -I effect outweighs the weaker +R effect, leading to a net deactivation of the ring. However, the resonance effect still dictates the regioselectivity of electrophilic attack, directing incoming electrophiles to the positions ortho and para to the halogen. In this compound, the cumulative electron-withdrawing nature of the fluorine and iodine atoms significantly deactivates the ring. purechemistry.org The directing effects of the substituents would need to be considered in concert to predict the outcome of any potential electrophilic aromatic substitution.
Chemical Transformations at the Bromomethyl Moiety
The bromomethyl group (–CH₂Br) is a benzylic halide, a class of compounds known for their enhanced reactivity due to the proximity of the aromatic ring. This moiety is a primary site for a variety of chemical transformations.
Nucleophilic Substitution Reactions (Sₙ1, Sₙ2) and Their Regiochemistry
The bromomethyl group is highly susceptible to nucleophilic substitution, where the bromine atom is replaced by a nucleophile. These reactions can proceed through either an Sₙ2 or, under certain conditions, an Sₙ1 mechanism.
Sₙ2 Mechanism: As a primary halide, the bromomethyl group is sterically unhindered, making it an excellent substrate for a bimolecular (Sₙ2) pathway. A wide range of nucleophiles (e.g., CN⁻, OH⁻, OR⁻, N₃⁻) can attack the electrophilic benzylic carbon, displacing the bromide ion in a single, concerted step.
Sₙ1 Mechanism: While less common for primary halides, an Sₙ1 pathway becomes possible due to the stability of the intermediate benzylic carbocation. This cation is stabilized by resonance, with the positive charge delocalized over the aromatic ring. This pathway might be favored with weak nucleophiles or in polar, protic solvents.
Regardless of the mechanism, the regiochemistry of these reactions is highly selective. Nucleophilic attack occurs exclusively at the benzylic carbon of the bromomethyl group, as the C(sp³)–Br bond is much more reactive in nucleophilic substitution than the C(sp²)–I and C(sp²)–F bonds of the aryl halides.
Radical-Mediated Functionalizations
The benzylic C–H bonds are relatively weak, making the benzylic position susceptible to radical reactions. While the target molecule has a C-Br bond instead of a C-H bond at the benzylic position, it can still participate in radical chemistry. The C–Br bond can be homolytically cleaved under photolytic or thermal conditions, or by using a radical initiator, to generate a resonance-stabilized benzylic radical. researchgate.netchemistrysteps.com
This benzylic radical is a key intermediate that can be trapped by various radical acceptors or participate in cross-coupling reactions. rsc.orgwisc.edu For example, metallaphotoredox catalysis can be employed to generate the benzylic radical, which is then trapped by a nickel catalyst to facilitate cross-coupling with aryl halides or other partners. rsc.orgresearchgate.net These methods provide a powerful strategy for C–C bond formation at the benzylic position.
Table 2: Common Radical-Mediated Transformations of Benzylic Bromides
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Reductive Dehalogenation | Radical initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) | Toluene (B28343) derivative |
| Radical Coupling | Photoredox catalyst, Ni catalyst, coupling partner | Arylated/Alkylated product |
Selective Oxidation and Reduction Reactions
The bromomethyl group can undergo both oxidation and reduction, offering pathways to other important functional groups.
Oxidation: The benzylic carbon is in a +1 oxidation state and can be oxidized. A common transformation is the conversion of benzyl (B1604629) bromides to benzaldehydes. This can be achieved using reagents like dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation or with other oxidizing agents like sodium periodate. researchgate.net Care must be taken to avoid over-oxidation to the corresponding benzoic acid, although under strong oxidizing conditions, this is the expected product. libretexts.org
Reduction: The bromomethyl group can be selectively reduced to a methyl group (–CH₃). This reductive dehalogenation can be accomplished using a variety of methods, including catalytic hydrogenation (e.g., H₂, Pd/C), or with hydride reagents. Radical-based reductions using a hydrogen atom donor are also effective. organic-chemistry.org This transformation is useful for removing the bromine functionality after it has served its synthetic purpose.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions, particularly those employing palladium, are paramount for forming new carbon-carbon bonds. cem.com In the context of this compound, the differential reactivity of the carbon-halogen bonds dictates the strategic approach to its functionalization. The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl >> C–F. unimi.it This hierarchy allows for selective reactions at the most labile site, the C–I bond, while leaving the bromomethyl and fluoro groups intact for subsequent transformations.
The catalytic cycle for these reactions typically involves three key steps: oxidative addition of the organic halide to a low-valent metal center (e.g., Pd(0)), transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The initial oxidative addition step is highly sensitive to the nature of the carbon-halogen bond, making it the selectivity-determining step.
Suzuki-Miyaura Coupling Strategies and Scope
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, owing to the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents. libretexts.orgnih.gov For this compound, the Suzuki reaction is expected to proceed with high chemoselectivity at the carbon-iodine bond.
The reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The base is crucial as it facilitates the transmetalation step. researchgate.net Due to the significant difference in reactivity between the C-I and C-Br bonds, selective coupling can be achieved. A variety of aryl, heteroaryl, vinyl, and alkyl boronic acids can be used as coupling partners. nih.govnih.gov Sterically hindered boronic acids, such as those with ortho substituents, may require more forceful conditions or specialized catalysts to achieve good yields. nih.gov
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 1-Bromomethyl-2-fluoro-3-phenyl-benzene | High |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 1-Bromomethyl-2-fluoro-3-(p-tolyl)-benzene | Excellent |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 1-Bromomethyl-2-fluoro-3-(thiophen-2-yl)-benzene | Good |
| 4 | (E)-Styrylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DME | (E)-1-Bromomethyl-2-fluoro-3-styryl-benzene | High |
| 5 | Benzylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 1-Bromomethyl-3-benzyl-2-fluoro-benzene | Moderate |
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound. Yields are predicted based on typical outcomes for selective aryl iodide couplings.
Stille Coupling and Other Organometallic Cross-Coupling Reactions
The Stille coupling utilizes organotin reagents (organostannanes) to form carbon-carbon bonds and is also catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture, and a wide variety of these reagents are commercially available or readily synthesized. wikipedia.org Similar to the Suzuki coupling, the Stille reaction with this compound would selectively occur at the C–I bond. libretexts.org A broad range of organostannanes, including aryl, heterocyclic, vinyl, and alkyl derivatives, can be employed. libretexts.orgrsc.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. wikipedia.org
Other important organometallic cross-coupling reactions include:
Negishi Coupling: Employs organozinc reagents, which are generally more reactive than organoboron or organotin compounds. This reaction often proceeds under very mild conditions but requires stricter exclusion of air and moisture.
Kumada Coupling: Uses Grignard reagents (organomagnesium halides). This was one of the earliest developed cross-coupling methods and is effective for forming C-C bonds, though the high reactivity of Grignard reagents can limit functional group tolerance.
In all these cases, the inherent reactivity difference in the substrate would allow for selective functionalization at the 3-position.
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Tolerates many functional groups; toxic tin byproducts. wikipedia.org |
| Negishi | R-ZnX | PdCl₂(dppf) | High reactivity; requires anhydrous conditions. |
| Kumada | R-MgX | PdCl₂(dppf) or NiCl₂(dppf) | Highly reactive reagents; limited functional group tolerance. |
Table 2: Applicability of Other Cross-Coupling Reactions for Selective C–I Functionalization.
Heck and Sonogashira Coupling Applicability
The Heck and Sonogashira reactions are powerful methods for forming C(sp²)–C(sp²) and C(sp²)–C(sp) bonds, respectively, and are applicable to the selective functionalization of this compound at the C-I position.
The Heck reaction couples the aryl iodide with an alkene, typically in the presence of a palladium catalyst and a base. This reaction is a key method for the synthesis of substituted styrenes and other vinylarenes.
The Sonogashira coupling involves the reaction of the aryl iodide with a terminal alkyne. wikipedia.org This reaction is unique in that it typically requires a dual catalytic system: a palladium complex and a copper(I) co-catalyst (e.g., CuI). organic-chemistry.org The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then participates in the palladium catalytic cycle. wikipedia.org The reaction is usually carried out in the presence of an amine base, which also serves as the solvent. researchgate.net The Sonogashira reaction provides a direct and efficient route to aryl alkynes. researchgate.net
For both reactions, the greater reactivity of the C-I bond compared to the C-Br bond of the bromomethyl group ensures high selectivity under standard conditions. wikipedia.org
| Reaction | Coupling Partner | Catalyst System | Base | Typical Product |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | 1-Bromomethyl-2-fluoro-3-styryl-benzene |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 1-Bromomethyl-2-fluoro-3-(phenylethynyl)-benzene |
Table 3: Applicability of Heck and Sonogashira Couplings.
Palladium-Catalyzed C(sp²)–C(sp³) Bond Formation
The formation of a bond between an aromatic ring (sp² carbon) and an alkyl group (sp³ carbon) is a valuable transformation. In the context of this compound, this can be achieved in two primary ways.
The first and more common approach is a Suzuki or Negishi coupling reaction using an sp³-hybridized organometallic reagent. For example, an alkylboronic acid or its corresponding trifluoroborate salt can be coupled with the C–I bond of the substrate. These reactions can be more challenging than sp²-sp² couplings due to the slower transmetalation rates and the potential for β-hydride elimination from the alkyl group on the palladium intermediate.
The second approach would involve a coupling reaction at the C(sp³)–Br bond of the bromomethyl group. Selectively reacting at this site in the presence of the more reactive C(sp²)–I bond is challenging and would require a carefully designed catalytic system. nih.gov Some palladium systems with specific ligands have been developed to favor the activation of C(sp³)–X bonds. nih.gov However, for the title compound, the reaction would overwhelmingly favor the C-I bond under most standard conditions.
Ligand Effects on Catalytic Activity and Selectivity
The choice of ligand coordinated to the palladium center is critical in controlling both the activity and selectivity of cross-coupling reactions. nih.gov Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the electronic and steric properties of the catalyst, which in turn influences the rates of oxidative addition and reductive elimination. nih.gov
For a substrate like this compound, ligands play a key role in ensuring high selectivity for the C–I bond.
Electron-rich and sterically bulky ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) can accelerate the oxidative addition of aryl halides and also promote the subsequent reductive elimination step, leading to higher catalytic turnover and allowing reactions to proceed under milder conditions. nih.gov
Ligand design can also influence which of two different C-X bonds will react. While the intrinsic reactivity difference between C-I and C(sp³)-Br is large, specialized ligand systems can sometimes override this preference, although it remains a significant synthetic challenge. nih.govnih.gov In this case, standard ligands would enhance the inherent selectivity for the aryl iodide position.
The ligand can also impact the stability of the catalyst, preventing the formation of inactive palladium black and extending the catalyst's lifetime.
Electrophilic Aromatic Substitution on the Halogenated Benzene Core
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the benzene core. The regiochemical outcome is dictated by the electronic and steric effects of the substituents already present on the ring. libretexts.org
The substituents on this compound are:
-F (Fluoro): Strongly deactivating via induction (-I effect), but ortho, para-directing via resonance (+R effect).
-I (Iodo): Deactivating via induction (-I effect) and weakly ortho, para-directing via resonance (+R effect).
All three substituents are deactivating, meaning the ring is less reactive towards electrophiles than benzene itself. libretexts.org They all direct incoming electrophiles to the ortho and para positions relative to themselves. The available positions for substitution are C4, C5, and C6.
Position C4: Ortho to -I, meta to -F and -CH₂Br.
Position C5: Para to -F, meta to -I and -CH₂Br.
Position C6: Ortho to -F and -CH₂Br, meta to -I.
Considering the directing effects:
The powerful ortho, para-directing effect of the fluorine atom strongly favors substitution at C5 (para) and C6 (ortho).
The -I and -CH₂Br groups also direct towards C4 (ortho to -I) and C6 (ortho to -CH₂Br).
The C6 position is ortho to two directing groups (-F and -CH₂Br), making it electronically favored. However, it is also the most sterically hindered position, being flanked by two substituents. The C5 position is para to the strongly directing fluorine atom and is less sterically hindered. Therefore, substitution is most likely to occur at the C5 position , guided by the powerful para-directing effect of the fluorine atom and lower steric hindrance. A smaller amount of the C6-substituted product might also be formed.
Directing Group Effects and Positional Selectivity
In electrophilic aromatic substitution (EAS), the substituents on the benzene ring govern the position of the incoming electrophile. The directing influence of each group—bromomethyl (-CH₂Br), fluoro (-F), and iodo (-I)—stems from a combination of inductive and resonance effects. All three substituents are classified as deactivating, ortho-, para-directors. wikipedia.orglibretexts.orgpressbooks.pub
Inductive Effect (-I): This is the withdrawal of electron density from the ring through the sigma bond. Due to their high electronegativity, halogens are strongly inductively withdrawing (F > Cl > Br > I). The bromomethyl group is also inductively withdrawing due to the electronegativity of the bromine atom.
Resonance Effect (+M): This involves the donation of electron density into the pi system of the ring through lone pairs of electrons. For halogens, this effect directs incoming electrophiles to the ortho and para positions. wikipedia.org The resonance donation is most effective for fluorine due to better orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine. quora.com
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
| -CH₂Br | C1 | Deactivating (-I) | Weak | Deactivating | Ortho, Para (to C2, C6) |
| -F | C2 | Deactivating (-I) | Donating (+M) | Deactivating | Ortho, Para (to C1, C3, C5) |
| -I | C3 | Deactivating (-I) | Donating (+M) | Deactivating | Ortho, Para (to C2, C4) |
This table summarizes the electronic effects of the substituents on the benzene ring.
The predicted sites of electrophilic attack are:
Position C4: Ortho to the iodo group and meta to the fluoro and bromomethyl groups.
Position C5: Para to the fluoro group and meta to the iodo and bromomethyl groups.
Position C6: Ortho to the bromomethyl group and meta to the iodo and fluoro groups.
Generally, the least deactivating group exerts the strongest directing effect. Within the halogens, the deactivating effect follows the trend F > Cl > Br > I. libretexts.org Therefore, the iodo group is the least deactivating among the halogens present. The bromomethyl group is also deactivating. The outcome will depend on a subtle interplay of these competing effects and steric hindrance. pearson.com Attack at C4 (ortho to iodine) and C5 (para to fluorine) would likely be the most favored pathways, as they are activated by the resonance effects of the respective halogens.
Kinetic vs. Thermodynamic Control in Electrophilic Attack
The distribution of products in an electrophilic aromatic substitution reaction can be influenced by the reaction conditions, primarily temperature. This leads to the concepts of kinetic and thermodynamic control. youtube.comic.ac.uk
Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed fastest, meaning it proceeds via the transition state with the lowest activation energy. This is known as the kinetic product. youtube.com
Thermodynamic Control: At higher temperatures, the substitution reaction may become reversible, allowing equilibrium to be established. The major product will be the most stable isomer, regardless of how fast it is formed. This is the thermodynamic product. youtube.comic.ac.uk
For this compound, steric hindrance is a key factor. The substituents at C1, C2, and C3 create a sterically crowded environment.
| Product Type | Favored Conditions | Determining Factor | Likely Major Product | Rationale |
| Kinetic | Low Temperature | Rate of formation (lower activation energy) | Substitution at C5 | The C5 position is para to the fluorine and is the least sterically hindered of the activated positions, potentially leading to a lower energy transition state. |
| Thermodynamic | High Temperature | Product stability | Substitution at C4 or C5 | The thermodynamic product would be the most stable isomer, which minimizes steric repulsion between the bulky electrophile and the existing substituents. The relative stability of the C4 vs. C5 substituted product would depend on the size of the incoming electrophile. |
This table outlines the theoretical outcomes of electrophilic attack under kinetic versus thermodynamic control.
The stability of the intermediate carbocation (the arenium ion or sigma complex) is crucial in determining the reaction pathway. libretexts.orgmasterorganicchemistry.com Attack at positions ortho or para to the halogens allows for resonance stabilization of the positive charge by the halogen's lone pairs. While all three substituents direct ortho/para, the interplay of sterics and electronics under different temperature regimes would ultimately dictate the final product ratio.
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.netmdpi.commasterorganicchemistry.com
For an SNAr reaction to occur, two main conditions are generally required:
The presence of a good leaving group on the aromatic ring.
The presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group to stabilize the negatively charged Meisenheimer complex. mdpi.com
In this compound, the fluorine atom at C2 is a potential leaving group. In the context of SNAr, fluoride (B91410) is an excellent leaving group because the rate-determining step is the initial attack by the nucleophile. masterorganicchemistry.com The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and susceptible to attack.
The critical factor is the stabilization of the Meisenheimer complex. The groups ortho (bromomethyl at C1, iodo at C3) and para (unsubstituted C5) to the fluorine must be able to stabilize the resulting negative charge. The bromomethyl and iodo groups are inductively electron-withdrawing and can offer some stabilization to the intermediate. However, they are not as potent as classic EWGs like nitro (-NO₂) or cyano (-CN) groups. researchgate.net Therefore, forcing conditions, such as high temperatures or the use of very strong nucleophiles and bases, might be necessary to facilitate an SNAr reaction at the fluorine position. mdpi.com The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is opposite to their trend in SN1/SN2 reactions. masterorganicchemistry.comacs.org
Halogen Exchange and Redistribution Reactions
Halogen exchange reactions, often referred to as aryl Finkelstein reactions, allow for the interconversion of aryl halides and are typically mediated by metal catalysts. nih.govfrontiersin.orgrsc.orgscience.gov These reactions are valuable for converting more readily available but less reactive aryl chlorides and bromides into more reactive aryl iodides for use in cross-coupling reactions. mdma.chorganic-chemistry.orgmit.edu
For this compound, several halogen exchange scenarios are conceivable:
Iodo-to-Bromo/Chloro Exchange: The C-I bond is the weakest among the carbon-halogen bonds present. It is the most susceptible to oxidative addition to transition metal catalysts like nickel or palladium. Therefore, reacting the compound with a source of bromide or chloride ions in the presence of a suitable catalyst (e.g., NiCl₂ or NiBr₂) could potentially replace the iodine at C3 with a bromine or chlorine atom. frontiersin.org
Bromo-to-Iodo Exchange (Aryl): While the molecule already contains iodine, the general principle of converting aryl bromides to iodides is well-established using a copper(I) catalyst with sodium iodide. mdma.chorganic-chemistry.orgfrontiersin.org This is less relevant for this specific molecule unless a starting material was, for example, 1-bromomethyl-2-fluoro-3-bromo-benzene.
Reactivity of the Bromomethyl Group: The bromine atom in the -CH₂Br group is on an sp³-hybridized carbon and behaves as an alkyl halide. ncert.nic.in It is susceptible to classic nucleophilic substitution (SN2) reactions and would not typically participate in the metal-catalyzed exchange reactions characteristic of aryl halides. It could, however, undergo a classic Finkelstein reaction (exchange of Br for I) using sodium iodide in acetone, a reaction distinct from the aryl halide exchanges.
The C-F bond is the strongest carbon-halogen bond and is generally unreactive under the conditions used for other halogen exchanges. nih.gov
| Exchange Reaction | Potential Reagents | Target Halogen | Comments |
| Aryl I → Br/Cl | NiBr₂ or NiCl₂, DMF, heat | Iodine at C3 | This "retro-Finkelstein" is feasible due to the relative weakness of the C-I bond. frontiersin.org |
| Alkyl Br → I | NaI, Acetone | Bromine on the methyl group | A classic Finkelstein reaction, mechanistically distinct from aryl exchange. |
| Aryl Br → I | CuI, NaI, diamine ligand | N/A | This is a standard aromatic Finkelstein reaction, useful for synthesizing aryl iodides from bromides. mdma.chorganic-chemistry.org |
This table presents potential halogen exchange reactions for this compound.
Advanced Spectroscopic and Structural Characterization for Research Purposes
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1-Bromomethyl-2-fluoro-3-iodo-benzene, ¹H, ¹³C, and ¹⁹F NMR would be instrumental. The ¹H NMR spectrum would be expected to show signals for the aromatic protons and the methylene (B1212753) (-CH₂Br) protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) would provide precise information about the connectivity of atoms. For instance, the protons on the aromatic ring would exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atom. The methylene protons would likely appear as a singlet or a doublet if coupled to fluorine.
¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. The chemical shifts would be influenced by the attached substituents (bromine, fluorine, and iodine), providing further confirmation of the substitution pattern on the benzene (B151609) ring.
¹⁹F NMR is a highly sensitive technique that would provide a specific signal for the fluorine atom. The chemical shift and coupling of the fluorine to adjacent protons would be invaluable for confirming the regiochemistry of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. For this compound, the IR and Raman spectra would exhibit characteristic absorption bands corresponding to specific functional groups and bond vibrations.
Key expected vibrational modes would include:
C-H stretching vibrations of the aromatic ring.
C-C stretching vibrations within the benzene ring.
C-F, C-Br, and C-I stretching and bending vibrations.
CH₂ bending and rocking vibrations of the bromomethyl group.
The combination of IR and Raman spectroscopy is powerful due to their different selection rules. Some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This complementary information allows for a more complete assignment of the vibrational modes.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsion angles.
This technique would also reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding (involving iodine and bromine), dipole-dipole interactions, and van der Waals forces. These interactions are crucial for understanding the solid-state properties of the compound.
High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for studying fragmentation patterns. For this compound, HRMS would provide a precise mass measurement, confirming its molecular formula.
The mass spectrum would also show a characteristic isotopic pattern due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br). Analysis of the fragmentation patterns upon ionization could offer insights into the stability of different parts of the molecule and help in the identification of potential intermediates in chemical reactions involving this compound.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) represents a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules. For a compound like 1-Bromomethyl-2-fluoro-3-iodo-benzene, DFT calculations could provide significant insights. Such studies, although not specifically published for this molecule, would typically involve the use of functionals like B3LYP to calculate optimized molecular geometry, bond lengths, and bond angles.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be crucial in this context. These frontier orbitals are key to understanding the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability. The distribution of these orbitals across the molecule would highlight potential sites for nucleophilic and electrophilic attack.
Furthermore, Natural Bond Orbital (NBO) analysis could elucidate intramolecular interactions, such as charge transfer and delocalization effects, arising from the interplay of the fluoro, iodo, and bromomethyl substituents. An electrostatic potential (ESP) map would visually represent the electron density distribution, identifying electron-rich and electron-deficient regions that are crucial for predicting intermolecular interactions and reaction sites. While a DFT analysis has been conducted on the similarly structured 1,3,5-tribromo-2,4,6-trifluoro-benzene, providing insights into its molecular structure and vibrational spectra, a comparable specific study on this compound is not available. researchgate.net
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating reaction mechanisms and characterizing transition states, offering a level of detail that is often inaccessible through experimental methods alone. For this compound, these methods could be applied to a variety of potential reactions, such as nucleophilic substitution at the benzylic carbon or cross-coupling reactions at the iodo-substituted position.
By mapping the potential energy surface of a reaction, computational models can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states, which are critical for determining reaction rates. For instance, in a hypothetical SN2 reaction involving the bromomethyl group, computational modeling could determine the activation energy barrier and the geometry of the pentacoordinate transition state. Similarly, for a Suzuki or Sonogashira coupling reaction, which are common for aryl iodides, modeling could help in understanding the oxidative addition and reductive elimination steps of the catalytic cycle.
Prediction of Regioselectivity and Stereoselectivity in Complex Transformations
The prediction of regioselectivity and stereoselectivity is a significant challenge in organic synthesis, and computational chemistry offers valuable predictive tools. For a molecule with multiple reactive sites like this compound, these predictions are particularly important. For instance, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents (fluoro, iodo, and bromomethyl) would determine the position of an incoming electrophile.
Computational methods like the RegioSQM tool can predict the regioselectivity of such reactions by calculating the free energies of intermediates formed upon protonation at different aromatic carbons. rsc.orgnih.gov While not specifically applied to this compound, this approach has shown high success rates in predicting the outcomes for a large number of halogenation reactions on various aromatic systems. nih.gov Machine learning models, such as RegioML, are also emerging as powerful tools for predicting regioselectivity in electrophilic aromatic substitutions, often outperforming physics-based models when large datasets are available. researchgate.net These tools could, in principle, be applied to predict the outcome of reactions involving this compound.
In Silico Screening and Design of Catalytic Systems
In silico screening and the rational design of catalysts are rapidly growing areas of computational chemistry that aim to accelerate the discovery of new and more efficient catalytic systems. For reactions involving this compound, such as cross-coupling reactions, computational methods can be used to screen libraries of potential ligands for a given metal catalyst (e.g., palladium).
By calculating key parameters like the binding energy of the ligand to the metal center and the activation energies of crucial steps in the catalytic cycle, researchers can identify promising catalyst candidates before embarking on extensive experimental work. This computational pre-screening can significantly reduce the time and resources required for catalyst development. While the development of specific catalytic systems for this compound has not been the subject of published computational studies, the general methodologies are well-established and could be readily applied.
Applications in Advanced Organic Synthesis and Materials Development
Role as a Versatile Building Block in Complex Molecule Synthesis
The utility of 1-Bromomethyl-2-fluoro-3-iodo-benzene as a versatile building block stems from the differential reactivity of its functional groups. The bromomethyl group is highly susceptible to nucleophilic substitution reactions, making it an excellent electrophilic site for the introduction of a wide array of functionalities. This allows for the straightforward attachment of various molecular fragments through carbon-heteroatom or carbon-carbon bond formation.
Simultaneously, the iodo and fluoro substituents on the aromatic ring provide orthogonal handles for other transformations. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds. The fluorine atom, while generally less reactive in cross-coupling, significantly influences the electronic properties of the benzene (B151609) ring and can direct metallation reactions or participate in nucleophilic aromatic substitution under specific conditions. This multi-faceted reactivity allows for a programmed, step-wise elaboration of the aromatic core, leading to the synthesis of highly complex and precisely substituted molecules.
Utility in the Synthesis of Pharmaceutical Precursors and Analogs
In the realm of medicinal chemistry, the structural motifs present in this compound are of considerable interest for the development of new therapeutic agents. Halogenated aromatic compounds are prevalent in a large number of pharmaceuticals, where the halogens can modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.
The ability to selectively functionalize the three different reactive sites of this compound provides a powerful platform for the generation of diverse molecular libraries for drug discovery. For instance, the bromomethyl group can be used to introduce side chains that mimic natural amino acids or other biologically relevant moieties. The iodo group serves as a key anchor point for the introduction of various aryl or alkyl groups via cross-coupling, enabling the exploration of the chemical space around the core scaffold. The fluorine atom can enhance the binding to target proteins through favorable electrostatic interactions and can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. This strategic functionalization is instrumental in the synthesis of novel pharmaceutical precursors and in the generation of analogs of existing drugs to optimize their efficacy and safety.
Contribution to Agrochemical Compound Design and Development
The principles that make this compound attractive for pharmaceutical development are also applicable to the design of new agrochemicals, such as herbicides, insecticides, and fungicides. The introduction of specific halogen patterns on an aromatic ring is a well-established strategy to enhance the biological activity and selectivity of crop protection agents.
The distinct reactivity of the functional groups in this compound allows for the systematic modification of a lead compound to fine-tune its properties. For example, the lipophilicity of a potential herbicide can be adjusted by derivatizing the bromomethyl group, which can in turn affect its uptake by plants and its environmental persistence. The iodo- and fluoro-substituents can be leveraged to create compounds with novel modes of action or to overcome resistance mechanisms in target pests. The modular nature of syntheses involving this building block facilitates the rapid generation of a range of derivatives for biological screening, accelerating the discovery and development of new and more effective agrochemical solutions.
Application in the Construction of Functional Materials (e.g., Liquid Crystals, Organic Semiconductors)
The unique electronic and structural features of this compound also make it a promising candidate for the synthesis of advanced functional materials. The high degree of substitution and the presence of heavy atoms like iodine can impart interesting photophysical and electronic properties to molecules derived from this scaffold.
In the field of materials science, precise control over molecular architecture is paramount for achieving desired bulk properties. For example, in the design of liquid crystals, the rigid aromatic core of this compound can be elaborated with long alkyl chains (via the bromomethyl group) and other aromatic units (via the iodo group) to induce mesophase behavior. For organic semiconductors, the ability to introduce various π-conjugated systems through cross-coupling reactions at the iodo position, while fine-tuning the electronic properties with the fluoro substituent, is highly advantageous. This allows for the rational design of materials with tailored band gaps and charge transport characteristics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Development of Multi-functionalized Aromatic Systems for Targeted Applications
The true potential of this compound lies in its capacity to serve as a scaffold for the creation of highly tailored, multi-functionalized aromatic systems. By strategically combining the reactions at the bromomethyl, iodo, and fluoro positions, chemists can design and synthesize molecules with precisely defined three-dimensional structures and functionalities for specific applications.
Future Research Trajectories and Emerging Opportunities
Development of More Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly central to the development of new synthetic routes. nih.govmdpi.com For a halogenated compound such as 1-Bromomethyl-2-fluoro-3-iodo-benzene, this involves minimizing hazardous waste and energy consumption. Future research will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign.
One promising area is the use of greener solvents and catalysts. mdpi.com Traditional syntheses of polysubstituted benzenes often rely on chlorinated solvents and stoichiometric reagents, which can be harmful to the environment. nih.gov Research into alternative, biodegradable solvents or even solvent-free reaction conditions could significantly reduce the environmental impact of producing this compound. nih.gov
Furthermore, the development of catalytic methods to replace stoichiometric ones is a key goal of green chemistry. mdpi.com For instance, the use of biocatalysis, employing enzymes to carry out specific chemical transformations, could offer a highly selective and environmentally friendly route to this compound and its derivatives. rsc.org The table below illustrates a hypothetical comparison between a traditional and a green synthetic approach for a key synthetic step.
| Parameter | Traditional Method | Green Method |
| Solvent | Dichloromethane (B109758) | Water or Ionic Liquid |
| Catalyst | Stoichiometric (e.g., AlCl3) | Catalytic (e.g., Zeolite) |
| Energy Input | High temperature | Room temperature |
| Byproduct | Halogenated waste | Minimal/recyclable |
| Atom Economy | Lower | Higher |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of a highly substituted benzene (B151609) ring like this compound presents a significant challenge in achieving the desired regioselectivity. rsc.org The development of novel catalytic systems is crucial for controlling the placement of functional groups on the aromatic ring with high precision. numberanalytics.com
Future research will likely explore the use of advanced catalysts, such as transition metal complexes with tailored ligands, to direct the functionalization of the benzene ring. numberanalytics.com These catalysts can offer greater control over the reaction, leading to higher yields of the desired isomer and reducing the need for complex purification steps. For example, palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of substituted aromatic compounds and could be further optimized for the synthesis of this compound. rsc.org
The table below outlines potential catalytic systems that could be explored for the selective synthesis of this compound.
| Catalyst Type | Potential Application | Advantages |
| Palladium-based catalysts | Cross-coupling reactions to introduce substituents. | High efficiency and functional group tolerance. numberanalytics.com |
| Rhodium and Iridium complexes | Directed C-H activation to introduce functional groups. | High regioselectivity. |
| Organocatalysts | Asymmetric synthesis of derivatives. | Metal-free, environmentally friendly. |
| Zeolites | Friedel-Crafts type reactions. | Reusable, shape-selective. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering enhanced control, safety, and scalability. acs.orgresearchgate.netvapourtec.com For the synthesis of a complex molecule like this compound, these technologies present significant opportunities.
In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This can lead to improved yields and purity compared to traditional batch synthesis. researchgate.net Furthermore, the modular nature of flow chemistry systems facilitates multi-step syntheses, where the product of one reaction is immediately used as the substrate for the next, without the need for intermediate purification steps. researchgate.net
Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound. vapourtec.com This high-throughput approach can significantly accelerate the research and development process.
Advanced Characterization of Reaction Intermediates and Transient Species
A deeper understanding of reaction mechanisms is essential for the development of more efficient and selective synthetic methods. nih.gov The characterization of reaction intermediates and transient species, which are often highly reactive and short-lived, provides crucial insights into how a reaction proceeds. nih.gov
Advanced analytical techniques, such as in-situ spectroscopy (e.g., NMR, IR) and mass spectrometry, can be used to monitor reactions in real-time and detect the formation of intermediates. americanpharmaceuticalreview.com For the synthesis of this compound, these techniques could be used to identify key intermediates in the reaction pathway, helping to optimize reaction conditions and improve yields. The identification of such species is crucial for understanding the intricate steps of a reaction. nih.gov
Synergistic Application of Computational and Experimental Approaches to Predict Reactivity
The combination of computational chemistry and experimental work offers a powerful approach to understanding and predicting chemical reactivity. nih.gov Computational models can be used to predict the properties of molecules and to simulate reaction pathways, providing valuable guidance for the design of new synthetic routes. acs.org
For this compound, computational methods could be used to predict its reactivity towards different reagents and to identify the most likely sites of reaction on the aromatic ring. nih.govresearchgate.net This information can then be used to design experiments to test these predictions, leading to a more rational and efficient approach to the development of new synthetic methods. The synergy between computational prediction and experimental validation is a key trend in modern chemical research. rsc.org
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
